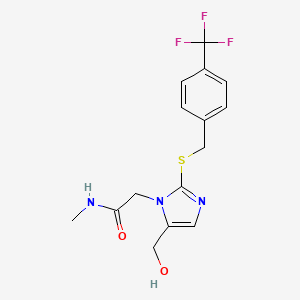
2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide is a useful research compound. Its molecular formula is C15H16F3N3O2S and its molecular weight is 359.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)-N-methylacetamide, with the CAS number 921885-96-3, is an imidazole derivative that has garnered attention for its potential biological applications. Its molecular formula is C14H14F3N3O2S, and it possesses a molecular weight of 345.34 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structure of the compound includes:
- Hydroxymethyl group : This functional group is known to enhance solubility and biological activity.
- Trifluoromethyl-substituted benzyl moiety : This feature may contribute to the compound's lipophilicity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in anticancer and antimicrobial contexts.
Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored novel imidazole derivatives as potential kinase inhibitors. While specific data on this compound's activity were limited, its structural similarity to known active compounds suggests potential anticancer properties via kinase inhibition mechanisms. The following table summarizes findings related to similar compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| Imidazole Derivative A | Anticancer | Kinase inhibition |
| Imidazole Derivative B | Antimicrobial | Cell wall synthesis disruption |
| 2-(5-hydroxymethyl)benzopsoralen | Antiproliferative | Topoisomerase II inhibition |
Antimicrobial Activity
Preliminary assessments suggest that the compound may also possess antimicrobial properties. Similar compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. For instance, derivatives with hydroxymethyl and trifluoromethyl groups have been noted for their enhanced antimicrobial activities due to increased membrane permeability.
The proposed mechanisms of action for the biological activity of this compound include:
- Kinase Inhibition : By mimicking ATP-binding sites, it may inhibit key kinases involved in cell proliferation.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may enhance interaction with microbial membranes, leading to increased permeability and cell death.
Case Studies
- Study on Kinase Inhibition : A research project focused on synthesizing imidazole derivatives for anticancer applications found that certain structural modifications led to significant increases in kinase inhibition, suggesting that similar modifications in our target compound could yield promising results.
- Antimicrobial Efficacy : Another study evaluated a series of trifluoromethyl-substituted compounds against Staphylococcus aureus and Escherichia coli, revealing that compounds with a similar scaffold exhibited low micromolar inhibitory concentrations.
特性
IUPAC Name |
2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c1-19-13(23)7-21-12(8-22)6-20-14(21)24-9-10-2-4-11(5-3-10)15(16,17)18/h2-6,22H,7-9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUGGZFMLYBEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













